molecular formula C5H7N3O B1416217 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde CAS No. 675617-95-5

1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No. B1416217
M. Wt: 125.13 g/mol
InChI Key: IGMKFRWHQLJAJS-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound with the empirical formula C5H7N3O. Its chemical structure features a triazole ring substituted with an ethyl group and an aldehyde functional group. The compound is also known by its CAS number: 675617-95-5 .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde consists of a five-membered triazole ring (containing three nitrogen atoms and two carbon atoms) with an ethyl group (C2H5) attached at one of the nitrogen atoms. The aldehyde functional group (CHO) is also part of the structure. The compound’s SMILES notation is O=C([H])C1=NC=NN1CC .

Scientific Research Applications

Heterocyclic Compound Significance

Triazoles, including 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde, are crucial in the development of new drugs due to their diverse biological activities. They offer structural variations, providing a rich source for the synthesis of compounds with potential anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The search for efficient synthesis methods that consider green chemistry principles is ongoing, aiming to address current health challenges, including antibiotic resistance and neglected diseases (Ferreira et al., 2013).

Biological Activities

Research indicates a wide range of biological activities for 1,2,4-triazole derivatives, such as antimicrobial, antifungal, and antioxidant effects. These activities highlight the potential of triazoles in the development of new therapeutic agents. The versatility in chemical modeling of 1,2,4-triazoles allows for the exploration of various compounds with enhanced pharmacological effects (Ohloblina, 2022).

Proton-Conducting Membranes

1,2,4-Triazole derivatives are promising for the development of proton-conducting fuel cell membranes. They improve the basic characteristics of electrolyte membranes, increase thermal and electrochemical stability, and enhance ionic conductivity under anhydrous conditions at high temperatures. This application demonstrates the unique properties of triazoles in advancing energy technologies (Prozorova & Pozdnyakov, 2023).

Synthetic Routes and Chemical Transformations

The synthesis of 1,4-disubstituted 1,2,3-triazoles is an area of significant interest due to their applications in drug discovery, material science, and bioconjugation. Various methods, including copper-catalyzed azide-alkyne cycloadditions, have been explored to enhance the efficiency and scope of triazole synthesis, supporting the development of new biologically active compounds (Kaushik et al., 2019).

Industrial Applications

The versatility of triazole derivatives extends to the fine organic synthesis industry, where they are used in the production of agricultural products, pharmaceuticals, dyes, and corrosion inhibitors. This broad applicability underscores the importance of triazoles in various sectors, from healthcare to engineering and energy (Nazarov et al., 2021).

properties

IUPAC Name

2-ethyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-2-8-5(3-9)6-4-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMKFRWHQLJAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651004
Record name 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

CAS RN

675617-95-5
Record name 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-ethyl-1H-1,2,4-triazole (9.9 g, 0.10 mol) and N,N,N′,N′-tetramethylethylenediamine (15 mL) in THF (60 mL) at −78° C. was added n-butyllithium (64 mL of a 1.6M solution in hexanes, 0.10 mol). After stirring for 2 hours, DMF (8.7 mL, 0.11 mol) was added, the reaction allowed to warm to room temperature and stirred for 14 hours before being poured into saturated aqueous sodium bicarbonate solution (300 mL). The mixture was extracted with dichloromethane (3×150 mL) and the combined organics dried over sodium sulfate, filtered and concentrated to give the title compound (>12 g) which also contained unreacted starting material 1H-NMR (CDCl3) δ 1.48 (3H, t, J=7 Hz), 4.63 (2H, q, 7 Hz), 8.03 (1H, s), 10.04 (s, 1H).
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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